![molecular formula C21H21N5O4S2 B2514356 N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 895424-26-7](/img/structure/B2514356.png)

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

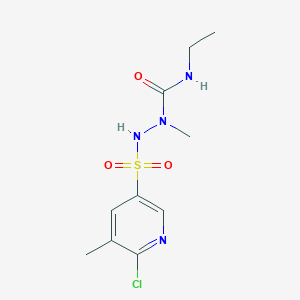

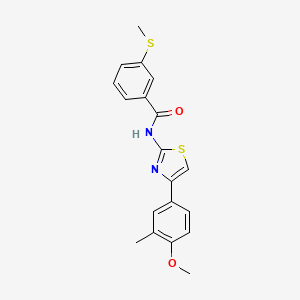

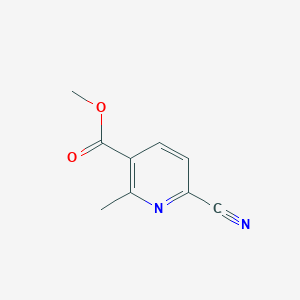

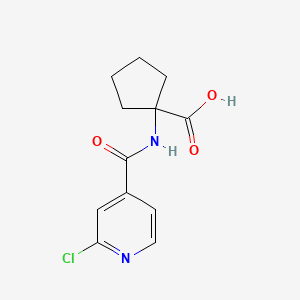

The compound "N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The papers provided discuss related compounds with similar structural motifs, such as thiazole and triazole rings, which are known for their presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simpler molecules, which are then built up into more complex structures. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves the preparation of a series of compounds with a phenoxypropanolamine moiety, which are then tested for their biological activity against human adrenergic receptors . Similarly, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . These methods could provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of thiazolo[3,2-b][1,2,4]triazol-6-yl and sulfamoyl phenyl groups. These structural features are indicative of a molecule that could interact with biological targets through multiple points of contact. The presence of a 4-methoxyphenyl group suggests potential for increased lipophilicity and membrane permeability, which are important factors in drug design .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of rings, such as thiazoles and triazoles, which are common in medicinal chemistry due to their stability and potential for diverse biological activities. The one-pot synthesis of 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles from mercapto-3-phenyl-1,2,4-triazole and cyano compounds is an example of such reactions . These reactions are typically carried out under acidic conditions and may involve nucleophilic substitution and cyclization steps.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide" are not detailed in the provided papers, we can infer that the compound is likely to have moderate to high molecular weight and complexity. The presence of multiple aromatic rings and heteroatoms (such as nitrogen and sulfur) suggests that the compound could exhibit a range of interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The solubility, stability, and reactivity of the compound would be influenced by these structural features and would need to be characterized through experimental studies .

Applications De Recherche Scientifique

Antiproliferative Activity

Compounds structurally related to N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide have shown promising results in antiproliferative activity. This is evidenced by studies on thiazolo[3,2-b][1,2,4]triazoles, where some compounds exhibited notable activity against various cancer cell lines (Narayana, Raj, & Sarojini, 2010).

Anticancer Evaluation

Research into the anticancer properties of similar compounds has been extensive. For instance, a study on 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, synthesized through a [2+3]-cyclocondensation reaction, revealed significant anticancer activity on various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Antimicrobial Agents

Compounds within this chemical class have shown potential as antimicrobial agents. A study reported the synthesis of a series of related compounds with significant in vitro antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi, & Deore, 2013).

Novel Drug Synthesis

The chemical structure of N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide lends itself to the synthesis of novel drugs. Studies have focused on creating new derivatives for various therapeutic applications, including antimicrobial and antifungal activities (Turan-Zitouni et al., 2005).

Propriétés

IUPAC Name |

N-[4-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S2/c1-14(27)23-16-5-9-19(10-6-16)32(28,29)22-12-11-17-13-31-21-24-20(25-26(17)21)15-3-7-18(30-2)8-4-15/h3-10,13,22H,11-12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUFYGCUFPGJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)